molecular formula C14H19N3O9 B7767588 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide

Cat. No.: B7767588
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide (CAS: 53784-29-5) is a protected carbohydrate derivative widely used in glycobiology and organic synthesis. Its molecular formula is C₁₄H₁₉N₃O₉, with a molecular weight of 373.31 g/mol . The compound features a mannose core in the α-D-pyranose configuration, with hydroxyl groups at positions 2, 3, 4, and 6 acetylated to enhance stability and solubility in organic solvents. The anomeric position bears an azide group (-N₃), enabling its use in click chemistry (e.g., CuAAC reactions) for bioconjugation and glycan assembly .

This compound is critical in synthesizing glycan probes for studying immune recognition, glycosylation disorders (e.g., Congenital Disorders of Glycosylation), and drug development targeting carbohydrate-protein interactions .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-azidooxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13992-25-1
Record name NSC272456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide is a synthetic carbohydrate derivative with potential applications in medicinal chemistry and glycoscience. This article delves into its biological activity, mechanisms of action, and implications for therapeutic development.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉N₃O₉
  • Molecular Weight : 373.315 g/mol
  • Appearance : White powder, stable at low temperatures
  • Purity : Typically around 97% .

The compound features an azide functional group (-N₃) linked to a tetra-acetylated derivative of alpha-D-mannopyranose. This unique structure enhances its reactivity and potential biological interactions.

Target Enzymes and Pathways

This compound primarily interacts with specific enzymes involved in carbohydrate metabolism. Its azide group can act as a substrate for various glycosidases, potentially leading to the inhibition of cell growth in bacterial systems.

  • Enzyme Interaction : The compound has shown interaction with β-galactosidase enzymes from Escherichia coli, where it serves as a substrate that, upon hydrolysis, produces azide which inhibits cellular proliferation .
  • Biochemical Pathways : It is involved in the hydrolysis of beta-1,4-galactan linkages in arabinogalactan type I, affecting microbial growth by disrupting essential metabolic pathways .

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity by inhibiting the growth of bacteria such as E. coli through its enzymatic interactions. This suggests potential use as an antimicrobial agent in therapeutic applications.

Glycoconjugate Synthesis

The compound is also utilized in the synthesis of N-linked glycopeptides and other glycoconjugates due to its ability to participate in "click" chemistry reactions. This makes it valuable for developing targeted drug delivery systems and vaccines .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Azido-2-deoxy-D-glucoseAzido group on glucoseDirectly involved in metabolic pathways
1-Azido-1-deoxy-D-mannoseAzido group on mannoseLess acetylation than the tetra-acetyl form
2,3-di-O-acetyl-alpha-D-mannopyranosyl azidePartial acetylationLacks two acetyl groups compared to the target
Tetra-O-acetyl-alpha-D-glucopyranosyl azideSimilar acetylation pattern but different sugarGlucose vs. mannose structure

This table highlights the specific structural arrangement of this compound that enhances its reactivity and potential applications in glycoscience and medicinal chemistry .

Case Studies and Research Findings

Research has demonstrated various applications of this compound:

  • Glycoconjugate Vaccines : Studies have explored its role in developing vaccines targeting glycan epitopes to elicit selective immune responses .
  • Antimicrobial Studies : Investigations into its effects on bacterial growth have shown promising results in inhibiting E. coli, indicating potential therapeutic uses .

Scientific Research Applications

Synthesis of Glycoproteins and Glycolipids

TAMPA is used extensively in the synthesis of glycoproteins and glycolipids. These compounds are crucial for various biological functions, including cell signaling and immune responses. The azide group in TAMPA allows for efficient conjugation reactions, such as click chemistry, enabling the formation of complex glycan structures essential for biological activity .

Immunotherapy

Research indicates that TAMPA can enhance the immunogenicity of antigens when used in vaccine formulations. Its ability to promote antigen-specific T cell activation makes it a candidate for developing new immunotherapeutic agents targeting cancers and infectious diseases. Studies have shown TAMPA's potential to modulate immune responses effectively .

Glycan Arrays

TAMPA serves as a building block for constructing glycan arrays, which are used to study protein-glycan interactions. These arrays can help elucidate the roles of carbohydrates in biological systems, providing insights into disease mechanisms and therapeutic targets .

Diagnostic Tools

The compound is being explored for its application in developing diagnostic tools and imaging agents. Its unique chemical properties allow it to be utilized in assays that detect specific biomolecules associated with diseases like cancer .

Case Study 1: Immunomodulatory Effects

In a study published by MedChemExpress, TAMPA was shown to promote T cell proliferation and activation when conjugated with specific antigens. This property was exploited to enhance vaccine efficacy against viral infections .

Case Study 2: Glycan Array Development

A research project utilized TAMPA to create glycan arrays that facilitated the analysis of carbohydrate-protein interactions. These arrays provided critical insights into how glycan structures influence biological processes and disease states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three categories of analogs: (1) azide-bearing sugars with different stereochemistry or protecting groups, (2) non-azide derivatives, and (3) galactose analogs.

Table 1: Structural and Functional Comparison
Compound Name Sugar Core Configuration Substituents CAS Number Key Applications
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide Mannose α-D Acetyl (x4), azide 53784-29-5 Glycan synthesis, drug research
2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide Galactose β-D Acetyl (x4), azide 13992-26-2 Glycosylation reactions
2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl azide Mannose β-D Acetyl (x4), azide 65864-60-0 Biochemical studies
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide Mannose α-D Acetyl (x4), bromide 13242-53-0 Nucleophilic glycosylation
Azide vs. Bromide Derivatives
  • Azide Group: The azide substituent in 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it ideal for bioorthogonal labeling and glycoconjugate synthesis .
  • Bromide Group: The analogous bromide derivative (CAS: 13242-53-0) serves as a glycosyl donor in classical Koenigs-Knorr reactions, where the bromide acts as a leaving group for nucleophilic substitution .
α vs. β Anomeric Configuration
  • The α-D-mannopyranosyl azide (CAS: 53784-29-5) is recognized by mannose-binding lectins (e.g., DC-SIGN) in immunological studies, whereas the β-D-galactopyranosyl analog (CAS: 13992-26-2) targets galactose-specific enzymes like β-galactosidase .
Acetyl vs. Benzoyl Protecting Groups
  • Acetylated derivatives (e.g., 53784-29-5) are more labile under basic conditions compared to benzoylated analogs (e.g., compound 9 in ), which require harsher deprotection (e.g., NaOMe/MeOH). Acetyl groups are preferred for stepwise synthesis due to their ease of removal .

Research Findings and Case Studies

  • Glycan Assembly: 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide was used to synthesize mannose-containing oligosaccharides for probing HIV gp120 interactions with dendritic cells .
  • Comparative Reactivity: In a 2014 study, benzoylated mannose derivatives (e.g., compound 9 in ) exhibited slower glycosylation kinetics than acetylated analogs due to steric hindrance .

Preparation Methods

Reaction Mechanism and Kinetics

The reaction proceeds via a two-step mechanism:

  • Coordination of SnCl₄ to the carbonyl oxygen of the anomeric acetyl group, polarizing the C-O bond and rendering the acetyl moiety a better leaving group.

  • Nucleophilic attack by TMS-N₃ at the anomeric carbon, resulting in inversion of configuration and formation of the α-azide product.

Kinetic studies indicate pseudo-first-order behavior with respect to the pentaacetate substrate. The reaction typically completes within 2–4 hours at room temperature, as monitored by TLC (Rf = 0.77 in n-hexane/EtOAc 7:3).

Standardized Protocol

  • Materials :

    • 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose (1.28 mmol, 500 mg)

    • TMS-N₃ (3.2 mmol, 440 μL)

    • SnCl₄ (0.64 mmol, 115 μL)

    • Anhydrous CH₂Cl₂ (5 mL)

  • Procedure :

    • Dissolve the pentaacetate in CH₂Cl₂ under nitrogen.

    • Add TMS-N₃ and SnCl₄ sequentially via syringe.

    • Stir at 25°C until TLC confirms consumption of starting material.

    • Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography (n-hexane/EtOAc 7:3) to obtain the product in 95–100% yield.

Key Advantages

  • High Yield : Near-quantitative conversion minimizes purification demands.

  • Stereoselectivity : Exclusive formation of the α-anomer due to neighboring group participation from the C2 acetyl.

  • Scalability : Demonstrated efficacy from milligram to multigram scales.

Alternative Catalytic Systems and Comparative Analysis

While SnCl₄ remains the catalyst of choice, other Lewis acids have been explored for specialized applications:

FeCl₃-Mediated Azidation

In glycoconjugate syntheses requiring orthogonal protection, FeCl₃ has been employed with TMS-N₃ in CH₂Cl₂. This method yields the azide in 82% over 20 hours but is less favored due to:

  • Longer reaction times (20 vs. 4 hours)

  • Moderate yields compared to SnCl₄.

AuBr₃-Catalyzed Approach

AuBr₃ enables azidation of per-O-acetylated sugars under milder conditions (25°C, 3 hours). However, this method predominantly forms β-anomers (e.g., β-D-galactopyranosyl azide in 87% yield), limiting its utility for α-mannopyranosyl derivatives.

Table 1: Comparative Analysis of Catalytic Methods

CatalystSolventTime (h)Yield (%)Anomeric SelectivityReference
SnCl₄CH₂Cl₂495–100α-only
FeCl₃CH₂Cl₂2082α-dominated
AuBr₃CH₂Cl₂387–90β-dominated

Critical Parameters for Reaction Optimization

Moisture Sensitivity

The reaction is highly moisture-sensitive. Residual water hydrolyzes TMS-N₃ to HN₃, reducing azide availability and generating hazardous byproducts. Rigorous drying of solvents (molecular sieves) and glassware (oven-dried) is essential.

Stoichiometric Considerations

  • TMS-N₃ : A 2.5-fold excess ensures complete conversion, as unreactated azide is removed during workup.

  • SnCl₄ : Substoichiometric amounts (0.5 equiv) suffice, minimizing side reactions like acetyl migration.

Solvent Effects

Polar aprotic solvents (CH₂Cl₂, CHCl₃) optimize Lewis acid activity. Nonpolar solvents (toluene) slow the reaction, while polar protic solvents (MeOH) deactivate the catalyst.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.25 (d, J = 1.8 Hz, H-1), 5.35–5.15 (m, H-2, H-3, H-4), 4.25–4.10 (m, H-6a, H-6b), 2.15–2.05 (4 × OAc).

  • ¹³C NMR : δ 170.2 (C=O), 91.5 (C-1), 67.8–63.2 (C-2–C-6), 20.8 (OAc).

  • IR : 2115 cm⁻¹ (N₃ stretch), 1745 cm⁻¹ (C=O).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak with >99% purity. ESI-HRMS confirms the molecular ion [M+Na]⁺ at m/z 396.1212 (calc. 396.1215).

Applications in Glycoconjugate Synthesis

The azide serves as a pivotal precursor for:

  • CuAAC Reactions : Coupling with alkynes to form triazole-linked glycopeptides.

  • Staudinger Ligation : Conversion to glycosyl amines for N-linked glycoconjugates.

  • Enzyme Substrates : Probing mannosidase specificity through azide-to-amine reduction .

Q & A

Q. What are the optimal synthetic routes for 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide to ensure high regioselectivity and yield?

The synthesis typically involves glycosylation of a mannose precursor with azide functionality. A validated approach uses 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide as the starting material, followed by nucleophilic substitution with sodium azide (NaN₃) under controlled anhydrous conditions (e.g., DMF as solvent at 60°C for 12 hours). Protecting group strategies (e.g., acetyl groups) ensure regioselectivity, and reaction progress is monitored via TLC . Purification via column chromatography (hexane/ethyl acetate gradients) yields >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation employs:

  • 1H/13C NMR spectroscopy : Key signals include azide protons (δ 3.5–4.0 ppm) and acetyl methyl groups (δ 2.0–2.1 ppm). Anomeric proton coupling constants (J1,2 ~1–3 Hz) confirm α-configuration .
  • High-resolution mass spectrometry (HRMS) : Expected [M+Na]+ ion at m/z 396.1264 (C₁₄H₁₉N₃O₉Na) .
  • IR spectroscopy : Azide stretching bands at ~2100 cm⁻¹ .

Q. What purification methods are recommended to remove acetyl-group hydrolysis byproducts?

Silica gel chromatography with gradient elution (hexane:ethyl acetate 7:3 → 1:1) effectively separates hydrolyzed products. For scale-up, recrystallization in ethanol/water (1:1) yields crystalline material with minimal acetyl loss .

Q. How does the compound’s stability vary under different storage conditions?

The azide group is light- and moisture-sensitive. Store at –20°C in amber vials under argon. Stability tests show <5% decomposition over 6 months when stored properly. Avoid freeze-thaw cycles to prevent acetyl migration .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during its use in glycosyltransferase assays?

  • Enzymatic assays : Use UDP-sugar donors in buffered systems (pH 7.4, 25°C) with Mn²⁺/Mg²⁺ cofactors to enhance enzyme specificity.
  • Kinetic control : Limit reaction time (<2 hours) to prevent azide reduction by endogenous cellular reductases .
  • Protecting group tuning : Replace acetyl groups with benzoyl for enhanced steric hindrance against nonspecific hydrolysis .

Q. How does the azide group influence its behavior in copper-catalyzed click chemistry applications?

The azide enables strain-promoted azide-alkyne cycloaddition (SPAAC) for glycan labeling. Key considerations:

  • Reaction efficiency : Optimize Cu(I) catalyst (e.g., TBTA ligand) to reduce cytotoxicity in live-cell imaging.
  • Solvent compatibility : Use DMSO/PBS (1:4) for aqueous solubility without acetyl group cleavage .
  • Post-reaction analysis : MALDI-TOF MS confirms triazole adduct formation (ΔM + 111 Da) .

Q. What analytical techniques resolve contradictions in glycosylation site occupancy data?

  • LC-MS/MS with CID/HCD fragmentation : Differentiates isobaric glycans by diagnostic ions (e.g., m/z 163 for mannose).
  • Ion mobility spectrometry (IMS) : Separates conformational isomers arising from acetyl migration .
  • Comparative NMR : Track anomeric proton shifts in deuterated DMSO to identify regioisomeric impurities .

Q. How can computational modeling predict its interactions with glycoside hydrolases?

  • Docking simulations (AutoDock Vina) : Use crystal structures of α-mannosidases (PDB: 1X9T) to map binding pockets.
  • MD simulations (GROMACS) : Analyze acetyl group flexibility and azide orientation during catalysis. Validated against enzymatic hydrolysis rates (kcat/KM data) .

Q. What experimental designs address discrepancies in kinetic parameters across studies?

  • Standardized substrate concentrations : Use saturating [S] (≥5×KM) to minimize assay variability.
  • Control for enzyme purity : SDS-PAGE (>95% purity) and activity assays with p-nitrophenyl substrates.
  • Data normalization : Report rates relative to a reference enzyme batch .

Q. How is the compound used to study congenital disorders of glycosylation (CDG)?

  • Cell-based models : Treat CDG patient fibroblasts with the azide-modified glycan precursor, followed by click chemistry tagging to visualize ER/Golgi trafficking defects via fluorescence microscopy .
  • Metabolic labeling : Combine with alkynylated UDP-GlcNAc to track N-linked glycan biosynthesis defects via LC-MS .

Methodological Best Practices

  • Synthetic scale-up : Use flow chemistry for azide incorporation to enhance safety and reproducibility .
  • Enzymatic assays : Include negative controls (e.g., enzyme-free or EDTA-treated) to rule out non-enzymatic hydrolysis .
  • Data reporting : Adhere to MIRAGE guidelines for glycan analysis to ensure reproducibility .

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